molecular formula C6H4F2 B135520 1,2-Difluorobenzene CAS No. 367-11-3

1,2-Difluorobenzene

Cat. No. B135520
Key on ui cas rn: 367-11-3
M. Wt: 114.09 g/mol
InChI Key: GOYDNIKZWGIXJT-UHFFFAOYSA-N
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Patent
US04130561

Procedure details

This material is prepared as described by R. W. Taft, G. B. Klingensmith, and S. Ehrenson, (J. Am. Chem. Soc., 87, 3620 (1965)). To a stirred mixture of 5.0 ml of concentrated nitric acid and 13.9 ml of concentrated sulfuric acid cooled to -12° C. is added 9.7 g (0.085 mole) of 1,2-difluorobenzene. A slight exotherm is observed and the mixture is cooled to -20° C. whereupon it solidifies. The mixture is stirred for 45 minutes at -5° to 0° and is then allowed to warm slowly to room temperature. After 1 hour the mixture is poured onto ice, and the mixture extracted with diethyl ether (3×75 ml). The combined ether extracts are washed with water, 10% aqueous Na2CO3, and water again. The ether solution is dried (MgSO4) and concentrated in vacuo without external heating to give the crude product (11.9 g), which is distilled (kugelrohr apparatus) to give 10.2 g of colorless liquid. The nmr spectrum of this material is consistent with the structure.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[F:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17]>>[F:10][C:11]1[CH:16]=[C:15]([N+:1]([O-:4])=[O:2])[CH:14]=[CH:13][C:12]=1[F:17]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
13.9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
9.7 g
Type
reactant
Smiles
FC1=C(C=CC=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-12 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 45 minutes at -5° to 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to -20° C. whereupon it
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
ADDITION
Type
ADDITION
Details
After 1 hour the mixture is poured onto ice
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with diethyl ether (3×75 ml)
WASH
Type
WASH
Details
The combined ether extracts are washed with water, 10% aqueous Na2CO3, and water again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
without external heating
CUSTOM
Type
CUSTOM
Details
to give the crude product (11.9 g), which
DISTILLATION
Type
DISTILLATION
Details
is distilled (kugelrohr apparatus)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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